

Technical Support Center: Overcoming Challenges in Enisamium Oral Bioavailability

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Compound of Interest		
Compound Name:	Enisamium	
Cat. No.:	B1194652	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the investigation of **Enisamium**'s oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is the Biopharmaceutics Classification System (BCS) class of **Enisamium** iodide and what are the implications for its oral bioavailability?

A1: **Enisamium** iodide is classified as a BCS Class III drug. This classification indicates that it has high solubility but low permeability. The primary challenge for the oral bioavailability of BCS Class III drugs like **Enisamium** is their poor absorption across the gastrointestinal membrane. While it dissolves readily in the gastrointestinal fluids, its ability to pass through the intestinal wall into the bloodstream is limited.

Q2: My in vitro permeability assay (e.g., Caco-2) shows low apparent permeability (Papp) for **Enisamium**. Is this expected?

A2: Yes, this is an expected finding. Studies using Caco-2 cell monolayers have demonstrated that **Enisamium** iodide has low permeability, with reported Papp values between 0.2×10^{-6} cm s⁻¹ and 0.3×10^{-6} cm s⁻¹.[1] This low in vitro permeability is consistent with its classification as a BCS Class III compound and is a key factor contributing to its limited oral bioavailability.







Q3: I am observing significant metabolism of **Enisamium** in my in vivo studies. Is this a known phenomenon?

A3: Yes, **Enisamium** is known to be metabolized in humans. High-performance liquid chromatography (HPLC) and tandem mass spectrometry (MS/MS) analyses of human plasma have identified several phase I metabolites.[2] These include hydroxylated (VR17-02 and VR17-04), demethylated (VR18-06), and both hydroxylated and demethylated (VR18-05) forms.[2] Phase II metabolites formed by glucuronidation or sulfate conjugation have also been detected.[2]

Q4: One of the metabolites, VR17-04, appears to be more active than the parent drug. What is the significance of this?

A4: The hydroxylated metabolite, VR17-04, has been identified as a more potent inhibitor of influenza virus RNA polymerase than **Enisamium** itself.[2][3][4] This suggests that **Enisamium** may function as a prodrug, where its therapeutic efficacy is, at least in part, mediated by this active metabolite.[5] Understanding the formation and disposition of VR17-04 is crucial for accurately interpreting pharmacokinetic and pharmacodynamic data.

Troubleshooting Guides Issue 1: Inconsistent results in Caco-2 permeability assays.



Possible Cause	Troubleshooting Step	
Cell monolayer integrity is compromised.	Verify the transepithelial electrical resistance (TEER) values of your Caco-2 monolayers before and after the experiment. Ensure TEER values are within the acceptable range for your laboratory's established protocol.	
Efflux transporter activity.	The expression and functionality of efflux transporters like P-glycoprotein (P-gp) can influence permeability results.[6] Include a positive control for P-gp substrates (e.g., rhodamine 123) and an inhibitor to assess the potential role of efflux.	
Incorrect buffer or pH.	Ensure the pH of the apical and basolateral buffers is maintained throughout the experiment, as pH can influence the ionization state and permeability of compounds.	
Analytical method sensitivity.	The concentration of Enisamium crossing the monolayer may be low. Verify that your analytical method (e.g., LC-MS/MS) has sufficient sensitivity to accurately quantify low concentrations in the receiver compartment.	

Issue 2: Difficulty in quantifying Enisamium and its metabolites in plasma samples.



Possible Cause	Troubleshooting Step	
Suboptimal sample preparation.	Plasma samples require protein precipitation before analysis. An effective method involves precipitation with a 50:50 (vol/vol) mixture of ethanol and acetonitrile.[2] Ensure complete precipitation and centrifugation to obtain a clear supernatant for analysis.	
Inadequate chromatographic separation.	Develop and validate a robust HPLC or GC-FID method for the simultaneous determination of Enisamium and its key metabolites. Optimize the mobile phase, column, and gradient to achieve adequate separation.	
Low concentration of metabolites.	Consider pooling plasma samples from multiple time points to increase the concentration of metabolites for identification and initial quantification.[2]	
Matrix effects in mass spectrometry.	Biological matrices can cause ion suppression or enhancement in mass spectrometry. Use appropriate internal standards and perform matrix effect experiments during method validation to ensure accurate quantification.	

Quantitative Data Summary

Table 1: Solubility of Enisamium Iodide

Buffer pH	Temperature (°C)	Solubility (mg/mL)
1.2 - 7.5	25	~60
1.2 - 7.5	37	130 - 150
Data sourced from		

Table 2: In Vitro Permeability of **Enisamium** Iodide



Assay System	Concentration (µM)	Apparent Permeability (Papp) (x 10 ⁻⁶ cm s ⁻¹)
Caco-2 cells	10 - 100	0.2 - 0.3
Data sourced from[1]		

Table 3: Intracellular Uptake of **Enisamium** in dNHBE Cells

Extracellular Concentration (μΜ)	Incubation Time (h)	Intracellular Concentration (ng/10 ⁶ cells)
10	24	36.8
50	24	213
100	24	410
500	24	1727
1000	24	3009
Data sourced from[7]		

Experimental Protocols Protocol 1: Caco-2 Permeability Assay

Objective: To determine the apparent permeability (Papp) of **Enisamium** across a Caco-2 cell monolayer.

Methodology:

- Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer is formed, typically for 21-25 days.
- Monolayer Integrity: Measure the TEER of the cell monolayers using an epithelial voltohmmeter. Only use monolayers with TEER values above a pre-determined threshold.
- Experimental Setup:



- Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
- \circ Add the **Enisamium** test solution at various concentrations (e.g., 10, 50, and 100 μ M) to the apical (donor) chamber.
- Add fresh transport buffer to the basolateral (receiver) chamber.
- Sampling: At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh, pre-warmed buffer.
- Quantification: Analyze the concentration of Enisamium in the collected samples using a validated analytical method such as LC-MS/MS.
- Calculation of Papp: The apparent permeability coefficient (Papp) is calculated using the following equation:
 - Papp = $(dQ/dt) / (A * C_0)$
 - Where:
 - dQ/dt is the steady-state flux of the drug across the monolayer.
 - A is the surface area of the filter membrane.
 - C₀ is the initial concentration of the drug in the donor chamber.

Protocol 2: Metabolite Identification in Human Plasma

Objective: To identify phase I and phase II metabolites of **Enisamium** in human plasma.

Methodology:

- Sample Collection: Collect plasma samples from subjects at various time points following oral administration of Enisamium.
- Sample Pooling (Optional): For initial identification, plasma samples from different time points can be pooled to increase the concentration of metabolites.

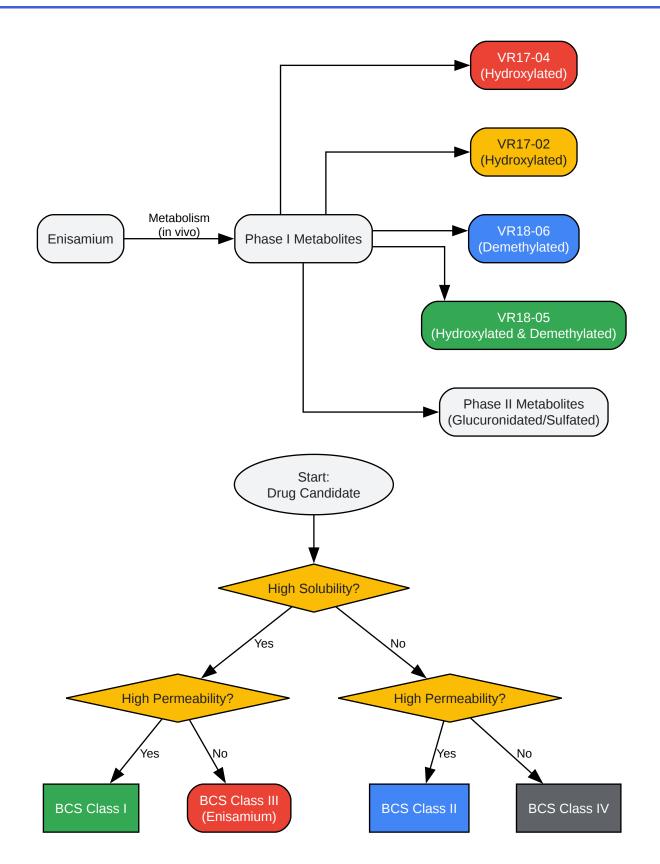


• Protein Precipitation:

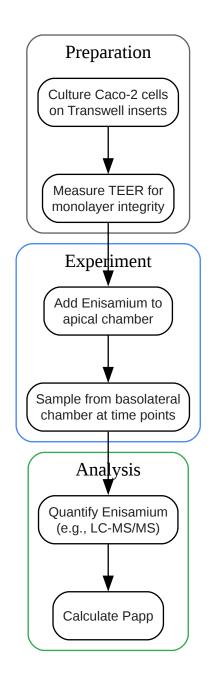
- To 1 mL of pooled plasma, add 3 mL of a cold 50:50 (vol/vol) ethanol/acetonitrile mixture.
- Vortex and centrifuge at approximately 3,360 x g for 20 minutes at 8°C.
- Collect the supernatant.
- Wash the pellet twice with the ethanol/acetonitrile mixture, centrifuging each time, and combine the supernatants.
- Analysis by LC-MS/MS:
 - Concentrate the combined supernatant under a stream of nitrogen.
 - Reconstitute the residue in a suitable mobile phase.
 - Inject the sample into a high-performance liquid chromatography system coupled to a tandem mass spectrometer (HPLC-MS/MS).
 - Use appropriate chromatographic conditions to separate the parent drug from its metabolites.
 - Acquire full scan and product ion scan mass spectra to identify and structurally characterize the metabolites based on their mass-to-charge ratios and fragmentation patterns.

Visualizations









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